1-Boc-2-(2,4-dimethoxybenzyl)hydrazine
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Overview
Description
1-Boc-2-(2,4-dimethoxybenzyl)hydrazine is a chemical compound with the molecular formula C14H22N2O4 It is a derivative of hydrazine, where the hydrazine moiety is protected by a tert-butoxycarbonyl (Boc) group and substituted with a 2,4-dimethoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can be synthesized through a multi-step process. One common method involves the protection of hydrazine with a Boc group followed by the introduction of the 2,4-dimethoxybenzyl group. The Boc protection is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The 2,4-dimethoxybenzyl group can be introduced via a nucleophilic substitution reaction using 2,4-dimethoxybenzyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid are typically used to remove the Boc group.
Major Products Formed:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Free hydrazine and its subsequent derivatives.
Scientific Research Applications
1-Boc-2-(2,4-dimethoxybenzyl)hydrazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine moiety. The Boc group provides protection during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free hydrazine can participate in various nucleophilic substitution reactions, targeting specific molecular sites and pathways .
Comparison with Similar Compounds
- 1-Benzyl 2-(tert-butyl)hydrazine-1,2-dicarboxylate
- Di-tert-butyl hydrazine-1,2-dicarboxylate
- N,N’-Bis(p-toluenesulfonyl)hydrazine
Uniqueness: 1-Boc-2-(2,4-dimethoxybenzyl)hydrazine is unique due to the presence of the 2,4-dimethoxybenzyl group, which imparts specific electronic and steric properties. This makes it particularly useful in the synthesis of molecules where selective reactivity is required. The Boc protection also provides stability under various reaction conditions, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C14H22N2O4 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
tert-butyl N-[(2,4-dimethoxyphenyl)methylamino]carbamate |
InChI |
InChI=1S/C14H22N2O4/c1-14(2,3)20-13(17)16-15-9-10-6-7-11(18-4)8-12(10)19-5/h6-8,15H,9H2,1-5H3,(H,16,17) |
InChI Key |
AOYPCFPHFYARNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=C(C=C(C=C1)OC)OC |
Origin of Product |
United States |
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